molecular formula C17H16N4O3 B7634863 N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide

N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B7634863
M. Wt: 324.33 g/mol
InChI Key: HIEUEILVUUNPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Acetamidophenyl Group: This step involves the acylation of the benzimidazole derivative with 4-acetamidophenyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step is the methylation of the benzimidazole nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule.

    Substitution: The acetamidophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and proteins. It is being studied for its antiproliferative and apoptotic activities, particularly in cancer research .

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an antimalarial agent and is being explored for its antiviral properties .

Industry

Industrially, this compound can be used in the development of new materials and pharmaceuticals. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the acetamidophenyl and methyl groups.

    N-(4-Acetamidophenyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide: Similar but without the methyl group on the benzimidazole nitrogen.

    N-(4-Acetamidophenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-5-carboxamide: A quinoline derivative with similar functional groups.

Uniqueness

N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications that are not possible with simpler benzimidazole derivatives.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-10(22)18-12-4-6-13(7-5-12)19-16(23)11-3-8-15-14(9-11)20-17(24)21(15)2/h3-9H,1-2H3,(H,18,22)(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEUEILVUUNPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.